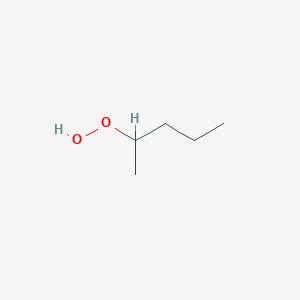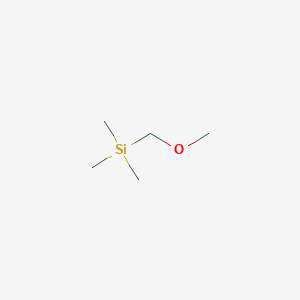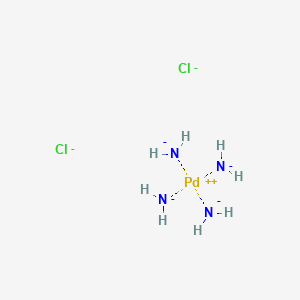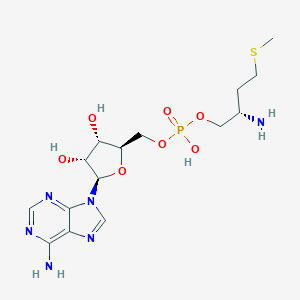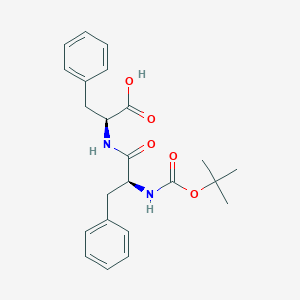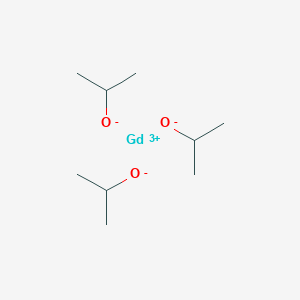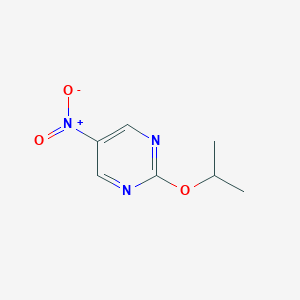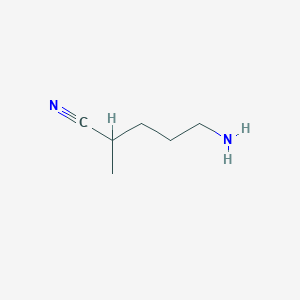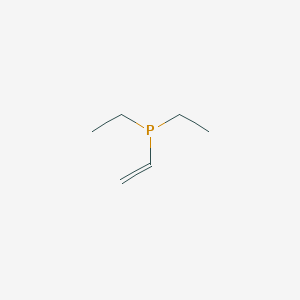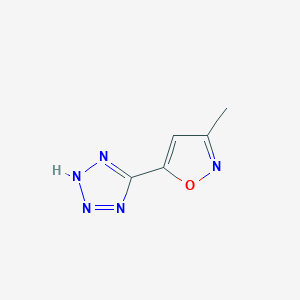
3-methyl-5-(1H-tetrazol-5-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-(1H-tetrazol-5-yl)isoxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a tetrazole-based isoxazole derivative that has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-methyl-5-(1H-tetrazol-5-yl)isoxazole is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in disease processes. It may also act by modulating various physiological systems, such as the immune system or the nervous system.
Effets Biochimiques Et Physiologiques
3-methyl-5-(1H-tetrazol-5-yl)isoxazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can modulate various physiological systems, including the cardiovascular, respiratory, and nervous systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-methyl-5-(1H-tetrazol-5-yl)isoxazole in lab experiments is its relative ease of synthesis. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 3-methyl-5-(1H-tetrazol-5-yl)isoxazole. One potential area of research is the development of more potent and selective analogs of this compound for use as drug candidates. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 3-methyl-5-(1H-tetrazol-5-yl)isoxazole involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with sodium azide in the presence of a copper catalyst. This reaction results in the formation of the tetrazole ring, which is a key feature of the compound. The synthesis of this compound is relatively simple and has been optimized for large-scale production.
Applications De Recherche Scientifique
3-methyl-5-(1H-tetrazol-5-yl)isoxazole has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, this compound has been studied for its effects on various physiological systems, including the cardiovascular, respiratory, and nervous systems. In biochemistry, this compound has been investigated for its interactions with proteins and enzymes.
Propriétés
Numéro CAS |
13600-37-8 |
|---|---|
Nom du produit |
3-methyl-5-(1H-tetrazol-5-yl)isoxazole |
Formule moléculaire |
C5H5N5O |
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
3-methyl-5-(2H-tetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C5H5N5O/c1-3-2-4(11-8-3)5-6-9-10-7-5/h2H,1H3,(H,6,7,9,10) |
Clé InChI |
GMJGOIWOVGUYSD-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=NNN=N2 |
SMILES canonique |
CC1=NOC(=C1)C2=NNN=N2 |
Synonymes |
1H-Tetrazole,5-(3-methyl-5-isoxazolyl)-(8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



